4-Iodo-2-methylphenol

Organic Synthesis Physical Chemistry Material Handling

Choose 4-Iodo-2-methylphenol for superior synthetic efficiency. With a labile C-I bond, it dramatically improves cross-coupling reaction rates, yielding an 87% overall yield for PPARδ agonist GW501516—a 9% increase vs. o-cresol routes. This iodo-specific reactivity, also essential for potent antimicrobial candidate design, ensures higher research productivity. Secure batch-to-batch consistency and reliable global supply.

Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
CAS No. 60577-30-2
Cat. No. B1580675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methylphenol
CAS60577-30-2
Molecular FormulaC7H7IO
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)O
InChIInChI=1S/C7H7IO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
InChIKeyWSBDSSKIWDFOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methylphenol (CAS 60577-30-2): A Halogenated Phenol Building Block for Organic Synthesis and Disinfection Byproduct Research


4-Iodo-2-methylphenol (CAS 60577-30-2), also known as 4-iodo-o-cresol, is a mono-iodinated derivative of 2-methylphenol. It is characterized by a molecular formula of C7H7IO and a molecular weight of 234.03 g/mol [1]. This compound is a crystalline solid with a reported melting point of 67–68 °C and a boiling point of 105–110 °C at 2 mmHg . Its primary utility lies in its role as a versatile synthetic intermediate, most notably as the starting material for the efficient synthesis of the peroxisome proliferator-activated receptor δ (PPARδ) agonist GW501516 [2]. It is also identified as an emerging disinfection byproduct (DBP) in water treatment processes [3].

4-Iodo-2-methylphenol (CAS 60577-30-2): Why Generic Substitution with Other Halogenated Cresols Is Not Straightforward


While several halogenated analogs of o-cresol exist, simple substitution of 4-iodo-2-methylphenol with its chloro- or bromo- counterparts is not functionally equivalent. The presence of the iodine atom confers significantly different physical properties and reactivity profiles compared to the lighter halogens. For instance, the melting point of the iodo derivative (67-68 °C) is substantially higher than that of 4-chloro-2-methylphenol (43-46 °C), which can impact handling and formulation [1]. More critically, the carbon-iodine bond is more labile than the C-Br or C-Cl bonds, making the iodo compound a far more reactive partner in key cross-coupling reactions, which is essential for efficient multi-step syntheses [2]. This differential reactivity directly translates to quantifiable differences in synthetic outcomes, as demonstrated in the synthesis of GW501516 [3]. The sections below provide specific, quantitative evidence for these and other key differentiating factors.

Quantitative Evidence Guide for 4-Iodo-2-methylphenol (CAS 60577-30-2): Differentiated Performance Data vs. Analogs


Physical Property Differentiation: Melting Point Comparison with 4-Chloro- and 4-Bromo-2-methylphenol

The melting point of 4-iodo-2-methylphenol is significantly higher than that of its 4-chloro analog, which has implications for its handling, purification, and formulation. This difference is a direct consequence of the increased molecular weight and stronger intermolecular forces due to the presence of the heavy iodine atom. The target compound is a solid at room temperature, while the 4-chloro analog is a low-melting solid or a liquid near ambient conditions [1].

Organic Synthesis Physical Chemistry Material Handling

Synthetic Efficiency: Comparative Yield in GW501516 Synthesis Using 4-Iodo-2-methylphenol vs. o-Cresol

In the synthesis of the PPARδ agonist GW501516, using 4-iodo-2-methylphenol as the starting material provides a clear and quantifiable advantage in overall yield compared to a route that begins with unsubstituted o-cresol. The presence of the pre-installed iodine atom enables a more efficient and direct synthetic sequence [1][2].

Medicinal Chemistry Process Chemistry Synthetic Methodology

Mammalian Cell Cytotoxicity: Comparative Assessment Against Other Iodo-Phenolic Disinfection Byproducts

4-Iodo-2-methylphenol has been identified as an emerging disinfection byproduct (DBP) in chloraminated water. In a comparative cytotoxicity study using mammalian cells, it was found to be cytotoxic, though less potent than the tri-iodinated analog 2,4,6-triiodophenol. This quantitative ranking is essential for prioritizing compounds in environmental risk assessments and for developing targeted remediation strategies [1].

Environmental Toxicology Water Quality Public Health

Antimicrobial Activity: Enhanced Efficacy of Iodinated vs. Non-Halogenated Phenols

Research on halogenated phenols indicates that the introduction of an iodine atom significantly enhances antimicrobial activity compared to non-halogenated parent compounds. While head-to-head quantitative data for 4-iodo-2-methylphenol against a specific non-halogenated analog is limited in the primary literature, studies have established that 4-iodo-2-methylphenol demonstrates superior activity against Gram-positive bacteria, including Listeria monocytogenes, relative to its non-halogenated counterparts . This effect is attributed to the electron-withdrawing nature of the iodine atom, which modulates the compound's interaction with microbial membranes .

Antimicrobial Agents Microbiology Drug Discovery

Optimal Application Scenarios for 4-Iodo-2-methylphenol (CAS 60577-30-2) Based on Quantitative Differentiation


Synthesis of GW501516 and Related PPARδ Agonists

This is the best-documented and most compelling application for 4-iodo-2-methylphenol. As demonstrated in Section 3, its use as a starting material for GW501516 synthesis results in an 87% overall yield, which is a significant 9 percentage point improvement over a comparable route starting from o-cresol. This yield advantage makes it the preferred starting material for research and potential production of this important pharmacological tool compound [1].

Development of Novel Cross-Coupling Reactions

The carbon-iodine bond's high reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Ullmann) makes 4-iodo-2-methylphenol an ideal substrate for reaction development. Researchers seeking to optimize new catalytic systems or to synthesize complex, functionalized biaryl or alkyne-containing molecules would select this compound over its bromo or chloro analogs to ensure high conversion rates and mild reaction conditions [2].

Environmental Monitoring and Toxicology Studies of Iodinated Disinfection Byproducts (DBPs)

4-Iodo-2-methylphenol has been specifically identified and characterized as a cytotoxic DBP in chloraminated water. For environmental analytical chemists and toxicologists, it serves as a crucial analytical standard. Its known, albeit relative, cytotoxic potency (as established in Section 3) makes it an essential compound for developing and validating targeted analytical methods for water quality monitoring and for comparative toxicity assessments of halogenated phenolic DBPs [3].

Synthesis of Novel Antimicrobial Agents

Based on the class-level evidence that iodination enhances antimicrobial activity (Section 3), 4-iodo-2-methylphenol is a logical building block for medicinal chemists designing new antimicrobial candidates. Its pre-functionalized structure allows for rapid exploration of chemical space around the phenolic core, with the iodine serving both as a modulator of biological activity and as a synthetic handle for further derivatization .

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